N-(1,4-Dihydroxy-2-naphthyl)benzamide
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Overview
Description
N-(1,4-Dihydroxy-2-naphthyl)benzamide is a chemical compound with the molecular formula C17H13NO3 and a molecular weight of 279.29 g/mol . It is known for its unique structure, which includes a naphthalene ring substituted with hydroxyl groups at positions 1 and 4, and a benzamide group attached to the naphthalene ring at position 2 .
Preparation Methods
The synthesis of N-(1,4-Dihydroxy-2-naphthyl)benzamide typically involves the reaction of 1,4-dihydroxy-2-naphthoic acid with benzoyl chloride in the presence of a base such as pyridine . The reaction conditions often include refluxing the mixture in an organic solvent like dichloromethane or chloroform. The product is then purified through recrystallization or column chromatography .
Chemical Reactions Analysis
N-(1,4-Dihydroxy-2-naphthyl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like acyl chlorides or alkyl halides.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acylating agents like acetyl chloride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(1,4-Dihydroxy-2-naphthyl)benzamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antioxidant and antibacterial activities.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of N-(1,4-Dihydroxy-2-naphthyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions . The compound’s antibacterial activity is believed to result from its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
N-(1,4-Dihydroxy-2-naphthyl)benzamide can be compared with other benzamide derivatives such as:
N-(2-Hydroxy-4-nitrophenyl)benzamide: Known for its moderate antibacterial activities.
2,3-Dimethoxy-N-(1-naphthyl)benzamide: Studied for its antioxidant and antibacterial properties.
The uniqueness of this compound lies in its dual hydroxyl groups on the naphthalene ring, which contribute to its distinct chemical reactivity and biological activities .
Properties
CAS No. |
93783-14-3 |
---|---|
Molecular Formula |
C17H13NO3 |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
N-(1,4-dihydroxynaphthalen-2-yl)benzamide |
InChI |
InChI=1S/C17H13NO3/c19-15-10-14(16(20)13-9-5-4-8-12(13)15)18-17(21)11-6-2-1-3-7-11/h1-10,19-20H,(H,18,21) |
InChI Key |
DSMSXTOKFFSPRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C3=CC=CC=C3C(=C2)O)O |
Origin of Product |
United States |
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